molecular formula C32H21N5Na2O8S2 B1205226 Disodium 7,7'-iminobis(4-hydroxy-3-(phenylazo)naphthalene-2-sulphonate) CAS No. 5001-72-9

Disodium 7,7'-iminobis(4-hydroxy-3-(phenylazo)naphthalene-2-sulphonate)

Cat. No. B1205226
CAS RN: 5001-72-9
M. Wt: 713.7 g/mol
InChI Key: OYUZMQYZGSMPII-UHFFFAOYSA-L
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Description

Disodium 7,7’-iminobis(4-hydroxy-3-(phenylazo)naphthalene-2-sulphonate) is a dark purple powder . It is soluble in water and ethanol, but insoluble in other organic solvents . It is also known as Acid Red 33 .


Synthesis Analysis

The synthesis of this compound involves the diazotization of 3-Amino-4-hydroxy-N-methylbenzenesulfonamide (2 Moore), followed by coupling with Bis (4-hydroxy-2-sulfonaphthalene-7-yl)amine. The resulting product is then processed with an ammonia-containing copper sulfate solution to form a double copper complex .


Molecular Structure Analysis

The molecular formula of Disodium 7,7’-iminobis(4-hydroxy-3-(phenylazo)naphthalene-2-sulphonate) is C32H21N5Na2O8S2. Its molecular weight is 713.7 g/mol.


Chemical Reactions Analysis

When the dye solution of this compound is added to strong hydrochloric acid, it turns into Claret, a type of precipitation . When thick sodium hydroxide solution is added, the solution remains purple, and precipitation occurs .


Physical And Chemical Properties Analysis

This compound is a dark purple powder . It is soluble in water and ethanol, but insoluble in other organic solvents . When the dye solution is added to strong sulfuric acid, it turns black light purple, and when diluted, it turns into red wine .

Scientific Research Applications

Dyeing and Printing

Direct Red 31 is a common synthetic dye that is easily soluble in water . It is primarily used for dyeing and printing various materials such as silk, wool, paper, and leather . It is also used for coloring paint, plastic, rubber, and other fibers .

Adsorption and Removal

A study has shown that Direct Red 31 can be adsorbed and removed by Cu-MOF (a Cu-based MOF material assembled from Cu 2+ and the organic ligand p-aminobenzoic acid (PABA)) . The maximum adsorption capacity of Cu (PABA) for DR-31 dye at room temperature was 1,244.8 mg/g .

Optimization by Response Surface

The adsorption of Direct Red 31 by Cu-MOF can be optimized by response surface methodology (RSM) . The optimal adsorption was found at a pH value of 10.9, DR-31 dye concentration of 216.6 mg/L, and temperature of 27 °C, and the removal rate was as high as 99.4% .

Wastewater Treatment

Direct Red 31 is used in various industries, resulting in the production of a large amount of wastewater contaminated with dyes . The dye is easily diffused, difficult to degrade, and toxic, posing a serious threat to the water environment . Therefore, the adsorption and removal of Direct Red 31 from wastewater is a critical application of this compound .

Biochar Adsorption

Eucalyptus citriodora leaves (ECL), an abundantly available agricultural waste, has been examined for the adsorption of Direct Red 31 from hydrous solution . A maximum of 97% removal of DR31 dye was observed at pH and initial adsorbate concentration of 2 and 40 mg/L by the ECL biochar, respectively .

Phytotoxicity Assessment

The treated DR31 dye-containing water was found to be non-toxic in phytotoxicity studies on Vigna radiata . This suggests that the biochar of ECL can be utilized as a cost-effective adsorbent to make the dye-contaminated wastewater reusable .

Mechanism of Action

Target of Action

Direct Red 31, also known as disodium;4-hydroxy-7-[(5-hydroxy-6-phenyldiazenyl-7-sulfonatonaphthalen-2-yl)amino]-3-phenyldiazenylnaphthalene-2-sulfonate, is primarily used as a dyeing agent for various materials, including cotton fabrics . Its primary targets are the fibers of these materials, where it adheres to the fabric molecules without the help from other chemicals .

Mode of Action

The mode of action of Direct Red 31 involves the formation of stable, colored complexes through a series of chemical reactions with the substrate . This process involves electron transfer and bonding, resulting in a vivid and long-lasting coloration of the material . The dye is applied directly to the substrate in a neutral or alkaline bath .

Biochemical Pathways

When used in a photocatalytic degradation process, it has been observed that substrate concentrations, catalyst, ph, oxidant present and temperature affect dye degradation .

Pharmacokinetics

In terms of its behavior in an aqueous solution, it has been observed that the dye’s concentration, the presence of a catalyst, ph, oxidant, and temperature can affect its degradation .

Result of Action

The result of the action of Direct Red 31 is the coloration of the target material. The dye forms complexes with the material, leading to a change in its color . In a photocatalytic degradation process, the dye can be degraded, with the maximum degradation reported to be 68.24% under optimal conditions .

Action Environment

The action of Direct Red 31 is influenced by several environmental factors. The pH, temperature, and the presence of other chemicals can affect the dye’s ability to color materials and its degradation in a photocatalytic process . For instance, the optimal conditions for maximum degradation of the dye were found to be a pH of 10.9, a dye concentration of 216.6 mg/L, and a temperature of 27 °C .

properties

IUPAC Name

disodium;4-hydroxy-7-[(5-hydroxy-6-phenyldiazenyl-7-sulfonatonaphthalen-2-yl)amino]-3-phenyldiazenylnaphthalene-2-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H23N5O8S2.2Na/c38-31-25-13-11-23(15-19(25)17-27(46(40,41)42)29(31)36-34-21-7-3-1-4-8-21)33-24-12-14-26-20(16-24)18-28(47(43,44)45)30(32(26)39)37-35-22-9-5-2-6-10-22;;/h1-18,33,38-39H,(H,40,41,42)(H,43,44,45);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYUZMQYZGSMPII-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N=NC2=C(C=C3C=C(C=CC3=C2O)NC4=CC5=CC(=C(C(=C5C=C4)O)N=NC6=CC=CC=C6)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H21N5Na2O8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10889484
Record name Direct Red 12B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10889484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

713.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Disodium 7,7'-iminobis(4-hydroxy-3-(phenylazo)naphthalene-2-sulphonate)

CAS RN

5001-72-9
Record name C.I. 29100
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005001729
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Naphthalenesulfonic acid, 7,7'-iminobis[4-hydroxy-3-(2-phenyldiazenyl)-, sodium salt (1:2)
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Direct Red 12B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10889484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Disodium 7,7'-iminobis[4-hydroxy-3-(phenylazo)naphthalene-2-sulphonate]
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